1H-Purin-6-amine-8-14C

Purine alkaloid biosynthesis Isotopic tracing Antibiotic biosynthesis

1H-Purin-6-amine-8-14C, operationally designated as [8-14C]adenine, is a radiochemical purine nucleobase in which the C8 ring carbon is substituted with the long-lived β-emitter carbon-14 (half-life 5,730 years). The compound carries the molecular formula C5H5N5 with a molecular weight of approximately 135.1 Da and is supplied as a sterile ethanol:water (2:98) solution at a radioactive concentration of 0.1 mCi/ml, a molar activity of ≥45 mCi/mmol (≥1.665 GBq/mmol), and a radiochemical purity of ≥98% as verified by HPLC radiochromatogram.

Molecular Formula C5H5N5
Molecular Weight 137.12 g/mol
CAS No. 5019-49-8
Cat. No. B1614819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purin-6-amine-8-14C
CAS5019-49-8
Molecular FormulaC5H5N5
Molecular Weight137.12 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+2
InChIKeyGFFGJBXGBJISGV-NJFSPNSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Purin-6-amine-8-14C (CAS 5019-49-8) – A Position-Specific Carbon-14 Adenine Tracer for Quantitative Metabolic Flux and Nucleic Acid Biosynthesis Studies


1H-Purin-6-amine-8-14C, operationally designated as [8-14C]adenine, is a radiochemical purine nucleobase in which the C8 ring carbon is substituted with the long-lived β-emitter carbon-14 (half-life 5,730 years). The compound carries the molecular formula C5H5N5 with a molecular weight of approximately 135.1 Da and is supplied as a sterile ethanol:water (2:98) solution at a radioactive concentration of 0.1 mCi/ml, a molar activity of ≥45 mCi/mmol (≥1.665 GBq/mmol), and a radiochemical purity of ≥98% as verified by HPLC radiochromatogram [1]. The C8 position is non-exchangeable in vivo and is not a hydrogen-bonding participant in Watson-Crick base pairing, making this tracer uniquely suited for quantifying adenine salvage, nucleotide interconversion, and terminal purine catabolism to CO₂ and ureides without perturbing base-pair recognition [2][3]. It is exclusively intended for investigational laboratory use and is not suitable for human administration or clinical diagnosis [1].

Why Unlabeled Adenine, Uniformly 14C-Labeled Adenine, or Tritiated Adenine Analogs Cannot Replace [8-14C]Adenine in Quantitative Metabolic Tracing and Nucleotide Turnover Assays


Replacing [8-14C]adenine with unlabeled (cold) adenine eliminates the radioactive signal entirely, precluding any quantitative flux measurement. Substitution with uniformly labeled [14C(U)]adenine distributes the 14C label across all five carbon positions; this obscures position-specific metabolic fates such as the C8→14CO₂ oxidative decarboxylation that is uniquely quantifiable with the [8-14C] tracer, as demonstrated in the biosynthesis of tubercidin where carbon-8 of [8-14C]adenine is quantitatively converted to 14CO₂ while carbon-2 of [2-14C]adenine is retained in the 7-deazaadenine product [1]. Tritiated adenine analogs such as [2-3H(N)]adenine offer higher nominal specific activities (>15 Ci/mmol) but suffer from labile ³H exchange at the C2 position and a short radioactive half-life (12.3 years vs. 5,730 years for ¹⁴C), rendering them unsuitable for long-term metabolic pulse-chase experiments or autoradiographic studies requiring prolonged exposure . Furthermore, the C8-14C label has been experimentally demonstrated to remain stable with no isotopic exchange in vivo for at least 11 days post-administration, as shown by a constant ¹³C/¹⁴C ratio in RNA purines isolated from rat liver after dual-label administration of [2-¹³C,8-¹⁴C]adenine [2][3].

Quantitative Differentiation of [8-14C]Adenine (CAS 5019-49-8) Against Closest Analogs: Head-to-Head and Cross-Study Comparative Evidence


Position-Specific C8→14CO₂ Catabolic Tracing vs. [2-14C]Adenine: Differential Incorporation into 7-Deazaadenine in Streptomyces tubercidicus

In direct head-to-head incorporation experiments with growing cultures of Streptomyces tubercidicus, [8-14C]adenine and [2-14C]adenine exhibited diametrically opposite metabolic fates. Carbon atom 8 of [8-14C]adenine was quantitatively metabolized to 14CO₂ during tubercidin biosynthesis, whereas 14C from [2-14C]adenine was specifically incorporated into the 7-deazaadenine base of tubercidin. [8-14C]adenine contributed zero detectable radioactivity to the 7-deazaadenine product [1]. This position-specific dichotomy is unobservable with uniformly labeled [14C(U)]adenine, which would conflate C8 loss and C2 retention into a single unresolved signal.

Purine alkaloid biosynthesis Isotopic tracing Antibiotic biosynthesis

Radiochemical Purity and Specific Activity Specifications: [8-14C]Adenine vs. [14C(U)]Adenine vs. [2-3H(N)]Adenine – Procurement-Ready Quantitative Benchmarks

Commercial specifications from a single ISO-certified supplier (Moravek, Inc.) permit direct cross-product comparison of three adenine radiolabels. [8-14C]Adenine (MC 143) is supplied at ≥98% radiochemical purity with molar activity ≥45 mCi/mmol. The uniformly labeled analog [14C(U)]Adenine (MC 129) offers a substantially higher molar activity (>220 mCi/mmol) at identical purity (≥98%) but at 22% higher unit cost for the 250 μCi size ($4,970 vs. $6,070) and with all five carbons labeled, precluding position-specific tracing . Tritiated [2-3H(N)]Adenine (MT 613) achieves >15 Ci/mmol but at lower purity (≥97%) and with documented ³H exchange lability at the C2 position, rendering it unsuitable for long-term studies [1].

Radiochemical procurement Specific activity Radiochemical purity

Differential Salvage vs. Catabolic Partitioning: [8-14C]Adenine Compared with [8-14C]Hypoxanthine Across Multiple Plant Species and Tissues

In a comprehensive multi-species study encompassing 10 plant materials (including black gram cotyledons, pea seedlings, tobacco leaves and calluses, carrot tissues and suspension cells, Ginkgo biloba leaves, Acer buergerianum leaves, and wheat shoots), the metabolic fate of exogenously supplied [8-14C]adenine was directly compared with that of [8-14C]hypoxanthine. In all plant materials examined, the adenine salvage pathway (incorporation into nucleotides and nucleic acids) was consistently more active than the hypoxanthine salvage pathway. Conversely, the rate of degradation of [8-14C]hypoxanthine to allantoin, allantoic acid, and CO₂ was higher than that of [8-14C]adenine in every tissue tested [1]. This differential was further quantified in developing canola embryos, where [8-14C]adenine was efficiently utilized for adenine nucleotide and RNA synthesis with only a small fraction degraded to CO₂ via ureides, whereas up to 40% of [8-14C]inosine was salvaged and degradation to CO₂ was pronounced [2].

Purine salvage pathway Nucleotide metabolism Plant biochemistry

In Vivo Metabolic Stability of the C8-14C Label: Dual-Isotope ¹³C/¹⁴C Ratio Constancy Over 11 Days in Rat Liver RNA

The in vivo stability of the C8-14C label against isotope exchange was definitively established by Abrams (1956), who administered adenine doubly labeled with ¹³C at position 2 and ¹⁴C at position 8 to rats and measured the ¹³C/¹⁴C ratio in adenine and guanine isolated from liver RNA at 1 day and 11 days post-administration. The ¹³C/¹⁴C ratio in both RNA adenine and RNA guanine was identical to that of the administered precursor adenine at both time points, demonstrating that neither the C2 nor the C8 carbon undergoes exchange in vivo [1]. This finding was subsequently confirmed and cited as foundational evidence that C2 and C8 of purines are not labile to simple isotope exchange in mammals, in contrast to the documented lability of ³H at certain purine positions [2].

Isotope exchange stability In vivo metabolic tracing Nucleic acid turnover

Incorporation into Both Adenine and Guanine of RNA and DNA: [8-14C]Adenine as a Dual-Purine Tracer in Bacterial Systems vs. Single-Base Tracers

In Streptococcus bovis and mixed rumen bacterial cultures, [8-14C]adenine was rapidly taken up and incorporated into nucleic acids. Critically, the radioactivity from [8-14C]adenine was recovered in both the adenine and guanine residues of RNA and DNA, demonstrating that the C8-14C label is retained through the adenine→guanine nucleotide interconversion pathway (via IMP→GMP) [1]. This dual-purine labeling capability contrasts with [2-14C]uracil, whose radioactivity was confined to uracil and cytosine of RNA and cytosine and thymine of DNA, reflecting the pyrimidine-specific incorporation pattern [1]. The ability of [8-14C]adenine to label both purine bases provides a more comprehensive picture of total purine nucleotide biosynthesis from a single tracer compared with base-specific pyrimidine tracers.

Nucleic acid biosynthesis Bacterial metabolism Purine interconversion

Precursor-Specific Nucleotide Radiolabeling Yields: [8-14C]Adenine Conversion to AMP, ADP, and ATP via Brevibacterium ammoniagenes Whole-Cell Biotransformation

High radiochemical yields of 14C-labeled adenine nucleotides were achieved by growing Brevibacterium ammoniagenes cells in the presence of [8-14C]adenine. The distribution of radioactivity among nucleotides was AMP 4.6%, ADP 15.5%, and ATP 59.5%, demonstrating efficient cellular conversion of the labeled base to the triphosphate form [1]. This whole-cell biotransformation approach provides a route to [8-14C]ATP at a yield approaching 60%, which can then be used for enzymatic synthesis of other key radiochemicals including [14C]NAD⁺ via NAD⁺ pyrophosphorylase [2]. In contrast, chemical phosphorylation of adenosine typically yields a different isomer distribution and may require protection/deprotection steps that are incompatible with the acid-labile glycosidic bond.

Nucleotide radiolabeling Biotransformation Radiochemical synthesis

Validated Research and Industrial Application Scenarios for [8-14C]Adenine (CAS 5019-49-8) Based on Quantitative Comparative Evidence


Position-Specific Purine Alkaloid Biosynthesis Tracing: Distinguishing C8-Decarboxylation from C2-Retention Pathways

In natural product biosynthesis research—particularly for purine alkaloids such as caffeine, theobromine, tubercidin, and nikkomycin—[8-14C]adenine is the definitive tracer for determining whether the C8 carbon is retained or lost during enzymatic transformations. As directly demonstrated in the S. tubercidicus system, [8-14C]adenine quantitatively releases ¹⁴CO₂ upon C8 oxidation while [2-14C]adenine is retained in the product, a discrimination impossible with [14C(U)]adenine [1]. This position-specific tracing is essential for elucidating the biosynthetic mechanisms of methylxanthines in Coffea and Camellia species, where [8-14C]adenine has been established as a more effective precursor than [8-14C]guanine or L-[methyl-14C]methionine for the biosynthesis of N7-methylxanthine, theobromine, and caffeine [2].

Quantitative Purine Salvage vs. De Novo Pathway Flux Analysis in Cancer and Plant Metabolism

[8-14C]adenine is the tracer of choice for quantifying adenine phosphoribosyltransferase (APRT)-dependent salvage pathway activity, as evidenced by its preferential incorporation into adenine nucleotides and RNA with minimal catabolic loss to CO₂ and ureides across diverse plant species and tissues [1]. This contrasts with [8-14C]hypoxanthine, which predominantly reports on catabolic flux through the xanthine→urate→allantoin pathway. In cancer metabolism research, the incorporation of [8-14C]adenine into ATP and ADP in cell cultures provides a direct readout of salvage pathway capacity, which is frequently upregulated in tumor cells [2]. The specific activity ordering AMP > ADP > ATP observed during [8-14C]adenine incorporation in human erythrocytes further validates its utility for kinetic analysis of the adenine nucleotide phosphorylation cascade [3].

Long-Term Nucleic Acid Turnover Studies Requiring Non-Exchangeable Label Stability Over Days to Weeks

For pulse-chase experiments, autoradiographic nucleic acid localization, and long-term metabolic labeling studies where label retention over extended periods is paramount, [8-14C]adenine offers the experimentally verified advantage of zero detectable C8-14C isotope exchange in vivo for at least 11 days post-administration [1]. This stability is combined with the 5,730-year physical half-life of ¹⁴C, eliminating the signal decay correction required for tritiated tracers (12.3-year half-life). These properties make [8-14C]adenine particularly suitable for whole-animal metabolic labeling studies, lymphocyte trafficking experiments using prolonged autoradiographic exposure, and DNA synthesis quantification in slowly dividing cell populations where cumulative label incorporation over days to weeks is measured [2].

Enzymatic and Whole-Cell Synthesis of 14C-Labeled Adenine Nucleotides and NAD⁺ for Downstream Radiochemical Production

[8-14C]Adenine serves as the cost-effective starting material for generating high-specific-activity [8-14C]ATP via Brevibacterium ammoniagenes whole-cell biotransformation, achieving 59.5% radiochemical yield of ATP with an additional 15.5% ADP and 4.6% AMP [1]. The resulting [8-14C]ATP can be enzymatically converted to [14C]NAD⁺ using NAD⁺ pyrophosphorylase and purified by affinity chromatography, enabling production of [14C]NAD⁺ for ADP-ribosylation studies [2]. This synthetic route leverages the relatively modest cost of [8-14C]adenine ($3,970/50 μCi) compared with purchasing pre-labeled nucleotides individually, establishing a procurement-driven workflow for laboratories requiring multiple 14C-labeled adenine-containing cofactors [3].

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